molecular formula C14H14N4O2 B105289 8-Benzyltheophylline CAS No. 2879-15-4

8-Benzyltheophylline

Cat. No.: B105289
CAS No.: 2879-15-4
M. Wt: 270.29 g/mol
InChI Key: SWKGFZTXWQMFLK-UHFFFAOYSA-N
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Description

8-Benzyltheophylline, also known as this compound, is a useful research compound. Its molecular formula is C14H14N4O2 and its molecular weight is 270.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14131. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Clinical Use in Hypertension Treatment

8-Benzyltheophylline, structurally analogous to the synthetic adrenergic-blocking agent Priscoline, has shown promise as a potent hypotensive agent in preliminary pharmacologic tests. Studies have indicated its potential clinical usefulness in treating hypertension. Research on elaborating the structure of this compound aims to correlate structure and activity for more effective treatments (Hager, Krantz, & Harmon, 1953).

Structure-Activity Relationships in Vasodepressors

Further investigations have been conducted on a series of 8-substituted-theophylline derivatives, including this compound, to study structure-activity relationships. These efforts aim to produce vasodepressors that are more active, soluble, and readily absorbed after oral administration (Hager, Krantz, Harmon, & Burgison, 1954).

Pharmacodynamic Properties in Blood Pressure Experiments

A comparison of various 8-aralkyltheophyllines, including this compound, has shown pharmacodynamic homogeneity in their vasodepressor effects, except for 8-(9-fluorenyl)-theophylline, which produced qualitatively different responses (Hager, Ichniowski, & Misek, 1954).

Enhancement of Electrical Activity in the Central Nervous System

This compound's derivative, 8-phenyltheophylline, has demonstrated a higher potency than theophylline in enhancing pyramidal cell responses in the rat hippocampus. This suggests its utility in studying adenosine neuromodulation in the central nervous system (Corradetti, Moroni, Passani, & Pepeu, 1984).

Exploration in Adenosine-Receptor Antagonism

Research on linear and proximal benzo-separated derivatives of 8-phenyltheophylline and related xanthines, including this compound, has explored their affinity at the A1 and A2 adenosine receptors. This investigation contributes to understanding the diverse binding modes of adenosine-receptor antagonists (Schneller, Ibay, Christ, & Bruns, 1989).

Potential in Pharmacological Characterization

The potency of 8-phenyltheophylline, a compound related to this compound, as a P1-purinoceptor antagonist has been established. This research enhances the understanding of theophylline derivatives in pharmacology (Griffith, Meghji, Moody, & Burnstock, 1981).

Mechanism of Action

Target of Action

8-Benzyltheophylline (8-BT) is postulated to function as an adenosine receptor antagonist . This implies that it binds to and obstructs certain adenosine receptors . Adenosine receptors play a crucial role in biochemical processes like energy transfer - as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) - as well as in signal transduction as cyclic adenosine monophosphate (cAMP).

Mode of Action

The mode of action of 8-BT involves its interaction with adenosine receptors. By acting as an antagonist, it binds to these receptors and blocks their action, thereby inhibiting the physiological responses to adenosine . This interaction and the resulting changes can influence various biochemical and physiological processes.

Biochemical Pathways

While the precise biochemical pathways affected by 8-BT are not fully elucidated, its role as an adenosine receptor antagonist suggests that it may impact pathways involving adenosine. Adenosine plays a key role in energy metabolism and is involved in signal transduction through cAMP. By blocking adenosine receptors, 8-BT could potentially affect these pathways and their downstream effects .

Pharmacokinetics

It’s structurally similar to theophylline, which is well absorbed when taken orally . Theophylline has a high oral bioavailability, with peak concentrations occurring from 0.5 to 2.0 hours after administration

Result of Action

The molecular and cellular effects of 8-BT’s action are likely related to its role as an adenosine receptor antagonist. By blocking these receptors, it can inhibit the physiological effects of adenosine. Preliminary pharmacologic tests showed promise of 8-BT being a potent hypotensive agent , suggesting it may have potential applications in the treatment of hypertension.

Safety and Hazards

8-Benzyltheophylline is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion, it is advised to rinse the mouth and seek medical help .

Properties

IUPAC Name

8-benzyl-1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-17-12-11(13(19)18(2)14(17)20)15-10(16-12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKGFZTXWQMFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182970
Record name Theophylline, 8-benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2879-15-4
Record name 3,9-Dihydro-1,3-dimethyl-8-(phenylmethyl)-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2879-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Theophylline, 8-benzyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002879154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2879-15-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14131
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Record name Theophylline, 8-benzyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-benzyl-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.842
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What sparked the initial interest in 8-benzyltheophylline as a potential therapeutic agent?

A: The structural similarity between this compound and Priscoline (2-benzyl-2-imidazoline), a known synthetic adrenergic-blocking agent, prompted researchers to investigate its potential as a hypotensive agent. [] Preliminary pharmacological studies showed promise, indicating that this compound could potentially lower blood pressure. [] This led to further exploration of the compound's structure-activity relationship in pursuit of more potent, soluble, and readily absorbed derivatives. []

Q2: Does the presence of an ethyleneimmonium ion intermediate affect the reactivity of this compound?

A: While this compound itself does not form an ethyleneimmonium ion, research shows that 2-diethylaminoethylchloride, a compound with a similar structure, readily forms this ion in N,N-dimethylformamide. [] The ethyleneimmonium ion exhibits rapid reactivity with nucleophiles, including this compound. [] This information suggests that the presence of structural features promoting ethyleneimmonium ion formation could influence the reactivity and potentially the pharmacological activity of related compounds.

Q3: What modifications to the this compound structure were explored, and what was the rationale behind these modifications?

A: Researchers synthesized a series of 8-substituted-theophylline derivatives to investigate the impact of structural changes on hypotensive activity, solubility, and oral absorption. [] The modifications primarily focused on the 8-position substituent, exploring various aralkyl groups. [] The goal was to identify structural features that could enhance the desired pharmacological properties and potentially lead to the development of more effective vasodepressor agents.

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